molecular formula C7H7F2NOS B2600127 (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone CAS No. 2060057-27-2

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B2600127
CAS No.: 2060057-27-2
M. Wt: 191.2
InChI Key: BZVOUVJPLQUCPY-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a sulfur-containing organic compound with the molecular formula C7H7F2NOS and a molecular weight of 191.2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2,4-difluoroaniline with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the sulfur atom in the compound can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)methanesulfonamide
  • (2,4-Difluorophenyl)thiourea
  • (2,4-Difluorophenyl)thiosemicarbazide

Uniqueness

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is unique due to its combination of a difluorophenyl group and an imino group attached to a sulfur atom. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,4-difluorophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NOS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVOUVJPLQUCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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